molecular formula C10H9ClN2O B8528758 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole

4-(3-chloro-4-methoxyphenyl)-1H-pyrazole

Cat. No.: B8528758
M. Wt: 208.64 g/mol
InChI Key: WSNFYKIMZGSNFF-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Core Significance in Medicinal Chemistry Research

The pyrazole, or 1H-pyrazole, is a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms. nih.govresearchgate.netnih.gov This core structure is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govnih.govresearchgate.net The metabolic stability of the pyrazole nucleus is a key factor contributing to its frequent use in the development of new drugs. nih.gov

The significance of the pyrazole core is underscored by its presence in numerous commercially successful drugs. nih.govresearchgate.netontosight.ai Examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction medication Sildenafil, and the anticancer agent Zanubrutinib. nih.gov The therapeutic applications of pyrazole derivatives are extensive, encompassing anti-inflammatory, anticancer, antimicrobial, analgesic, antiviral, and antidiabetic properties, among others. nih.govnih.govnih.govglobalresearchonline.net The versatility of the pyrazole ring allows for the introduction of various functional groups, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. researchgate.netresearchgate.net This adaptability has made the pyrazole scaffold a cornerstone in the search for novel therapeutic agents. nih.govglobalresearchonline.net

Academic Rationale for Investigating 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole

The specific investigation of this compound is driven by the principles of structure-activity relationship (SAR) studies in medicinal chemistry. nih.govnih.gov The rationale is to systematically explore how the addition of specific substituents to the 4-phenyl-1H-pyrazole framework influences its biological activity. The 3-chloro-4-methoxyphenyl group is of particular interest due to the known effects of its individual components.

Halogen atoms, such as chlorine, and methoxy (B1213986) groups are commonly used in drug design to modulate a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications can significantly impact how the compound interacts with its biological target, its absorption, distribution, metabolism, and excretion (ADME) profile.

Research into closely related analogues provides insight into the rationale. For instance, studies on 4-(3-fluoro-4-methoxyphenyl)-1H-pyrazole investigate its potential as an anti-inflammatory or antimicrobial agent. evitachem.com Similarly, research on other substituted 1,3-diphenyl-1H-pyrazole derivatives has focused on evaluating their anti-inflammatory activities. nih.gov The synthesis of this compound is therefore a logical step in a broader scientific effort to map the SAR of this class of compounds and to discover derivatives with enhanced potency, selectivity, or improved pharmacological profiles.

Research Landscape of this compound and Related Analogues

The research landscape surrounding 4-phenylpyrazole derivatives is diverse, with scientists exploring their potential in various therapeutic areas by modifying the substituents on both the pyrazole and phenyl rings. These studies aim to understand the structural requirements for specific biological activities.

For example, a series of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, which are structural isomers of the subject compound, were synthesized and evaluated for their anti-inflammatory activity. nih.gov The study found that many of these compounds exhibited significant anti-inflammatory effects with low ulcerogenicity compared to the reference drug, Celecoxib. nih.gov This highlights the potential of the chloro- and methoxy-substituted phenylpyrazole scaffold in developing new anti-inflammatory agents.

Other research has explored different biological targets. Studies on 3,4,5-substituted pyrazole derivatives have been conducted to develop inhibitors of meprin α and β, which are metalloproteases implicated in inflammatory diseases and cancer. nih.gov Furthermore, modifications of the phenylpyrazole core have led to the discovery of compounds with potent anti-HIV activity. nih.gov The herbicidal potential of pyrazole derivatives containing phenylpyridine moieties has also been investigated, demonstrating the scaffold's versatility extends beyond medicine into agrochemicals. mdpi.com

The following table summarizes the findings from a study on related anti-inflammatory pyrazole derivatives, showcasing the type of data generated in this research area.

CompoundAnti-inflammatory Activity (% Inhibition)Ulcer Index (UI)
9a 68.185.33
14a 63.635.12
Celecoxib (Reference) 72.724.87
Data extracted from a study on 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives and related compounds. The specific compounds listed are analogues, not the subject of this article.

This body of research indicates that the this compound scaffold is part of a larger, active field of investigation. Scientists are systematically altering the structure of phenylpyrazole compounds to develop new agents for a wide array of applications, from treating human diseases to agricultural uses. nih.govnih.govnih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C10H9ClN2O/c1-14-10-3-2-7(4-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13)

InChI Key

WSNFYKIMZGSNFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNN=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 3 Chloro 4 Methoxyphenyl 1h Pyrazole

Established Synthetic Routes to the 1H-Pyrazole Core Structure

The formation of the 1H-pyrazole ring is a foundational step in organic synthesis, with several well-established routes. The most common and classical approach is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov This method allows for the formation of various substituted pyrazoles depending on the precursors used.

Another fundamental method involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine. The initial reaction forms a pyrazoline intermediate, which can then be dehydrogenated or oxidized to yield the aromatic pyrazole ring. organic-chemistry.org

These classical methods are robust for creating the core pyrazole heterocycle. However, for synthesizing specifically substituted pyrazoles like 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole, more advanced and regioselective strategies are typically required to control the precise placement of the aryl substituent.

Regiospecific Synthesis Strategies for this compound

Achieving the specific 4-aryl substitution pattern requires precise control over the reaction regiochemistry. Modern synthetic chemistry offers several powerful tools, including cycloaddition reactions and palladium-catalyzed cross-couplings, to construct this target molecule with high selectivity.

The [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings like pyrazoles. nih.govrsc.orgtandfonline.com This approach involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne).

Several 1,3-dipoles can be used for pyrazole synthesis:

Diazo Compounds: Generated in situ from sources like N-tosylhydrazones, diazo compounds can react with alkynes. To synthesize the target molecule, (3-chloro-4-methoxyphenyl)acetylene could serve as the dipolarophile. However, reactions with unsymmetrical alkynes can sometimes lead to mixtures of regioisomers.

Nitrile Imines: These are often generated in situ from hydrazonoyl halides. Their reaction with alkynes or alkyne surrogates can provide direct access to polysubstituted pyrazoles. organic-chemistry.org

Sydnones: These mesoionic compounds are stable and versatile 1,3-dipoles. Their reaction with alkynes results in a cycloaddition followed by the extrusion of carbon dioxide to form the pyrazole ring. nih.govnih.gov A reaction between a sydnone (B8496669) and (3-chloro-4-methoxyphenyl)acetylene represents a viable, albeit complex, route.

A particularly effective and regioselective strategy involves the reaction of tosylhydrazones with nitroalkenes. rsc.org A plausible pathway to the target compound could involve the 1,3-dipolar cycloaddition between the diazo compound generated from benzaldehyde (B42025) tosylhydrazone and a nitroalkene derived from 3-chloro-4-methoxybenzaldehyde. rsc.org

Table 1: Overview of Cycloaddition Strategies for 4-Aryl Pyrazole Synthesis
1,3-Dipole SourceDipolarophile PartnerKey FeaturesPotential for Regioselectivity
N-Tosylhydrazones (forms diazo compounds)Substituted AlkynesVersatile and common; diazo compound generated in situ. organic-chemistry.orgModerate; can yield mixtures with unsymmetrical alkynes.
Hydrazonoyl Halides (forms nitrile imines)Alkynes / AlkenesProvides access to highly functionalized pyrazoles.Generally good, but substrate dependent.
3-Arylsydnonesα,β-Unsaturated Ketones or AlkynesStable 1,3-dipoles; reaction proceeds with CO2 extrusion. nih.govHigh, but requires multi-step synthesis of the sydnone precursor.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, making them ideal for introducing the 3-chloro-4-methoxyphenyl group onto a pre-formed pyrazole ring. This approach is particularly valuable for late-stage functionalization.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a highly reliable method for this transformation. ccspublishing.org.cnrhhz.net The synthesis of this compound can be envisioned by coupling a 4-halo-1H-pyrazole (such as 4-bromo- or 4-iodo-1H-pyrazole) with (3-chloro-4-methoxyphenyl)boronic acid or its corresponding ester. ccspublishing.org.cnrsc.orgnih.gov These reactions are typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and require a base. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for such couplings. ccspublishing.org.cnrhhz.net

Direct C-H Arylation: A more atom-economical strategy is the direct C-H arylation, which avoids the need to pre-functionalize the pyrazole ring with a halogen. researchgate.net This reaction would involve the direct coupling of 1H-pyrazole with an aryl halide, such as 1-bromo-3-chloro-4-methoxybenzene. A key challenge in this approach is controlling the regioselectivity, as C-H bonds at positions C3, C4, and C5 are all potential reaction sites. academie-sciences.fr However, reports have shown that under specific conditions, arylation can be directed to the C4 position. researchgate.net Using a pyrazole substrate with blocking groups at the C3 and C5 positions can effectively force the arylation to occur at the desired C4 position. academie-sciences.fr

Table 2: Typical Conditions for Palladium-Catalyzed Synthesis of 4-Aryl Pyrazoles
Reaction TypePyrazole SubstrateAryl PartnerCatalyst System (Example)Base (Example)Solvent (Example)
Suzuki-Miyaura Coupling4-Iodo-1-methyl-1H-pyrazoleArylboronic AcidPd(PPh3)4Na2CO3DME/H2O
Direct C-H ArylationN-Substituted PyrazoleAryl BromidePd(OAc)2KOAcDMA

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. mdpi.com These reactions are prized for their high atom economy, step economy, and ability to rapidly generate molecular complexity. nih.govnih.gov

While many MCRs involving pyrazoles lead to fused heterocyclic systems like pyrano[2,3-c]pyrazoles, specific protocols can be designed to yield 4-aryl-substituted pyrazoles. nih.govtandfonline.com A one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) is a common route to pyranopyrazoles. nih.gov Variations of this reaction, by choosing different starting materials, can lead to diverse pyrazole structures. For instance, a one-pot reaction involving 3-chloro-4-methoxybenzaldehyde, a 1,3-dicarbonyl compound, and hydrazine could potentially be optimized to favor the formation of the desired 4-aryl-1H-pyrazole scaffold. benthamdirect.commdpi.com

An iodine-catalyzed three-component reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides has been developed for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles, demonstrating the utility of MCRs in installing substituents at the C4 position. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be readily applied to the synthesis of pyrazole derivatives. thieme-connect.comresearchgate.net Key strategies include the use of environmentally benign solvents like water, employing energy-efficient techniques such as microwave or ultrasound irradiation, and developing catalyst-free or recyclable catalyst systems. nih.govresearchgate.net

Many modern pyrazole syntheses, particularly MCRs and palladium-catalyzed couplings, have been adapted to be more environmentally friendly. For example, Suzuki couplings can be performed in aqueous media, and MCRs for pyranopyrazoles are often successful in water or under solvent-free conditions. nih.govthieme-connect.com

Performing reactions without a solvent offers significant environmental benefits by reducing waste, cost, and safety hazards. Solvent-free, or neat, conditions have been successfully applied to the synthesis of various pyrazole derivatives. tandfonline.comsci-hub.se

Multicomponent reactions are particularly well-suited for solvent-free conditions. A four-component synthesis of dihydropyrano[2,3-c]pyrazoles, involving an aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate, can be efficiently conducted at room temperature or with gentle heating in the absence of any solvent. tandfonline.comsci-hub.se These reactions are often facilitated by grinding the reactants together (mechanochemistry) or using a catalytic amount of a solid-supported acid or base. sci-hub.se This approach is characterized by short reaction times, high yields, and simple work-up procedures, making it a highly attractive green alternative for the synthesis of complex pyrazole-containing molecules. tandfonline.com

Table 3: Examples of Solvent-Free Methodologies in Pyrazole Synthesis
Reaction TypeReactantsConditionsKey Advantages
Four-Component ReactionAldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateCatalyst (e.g., Silicotungstic acid), 60 °CHigh yield, environmentally friendly catalyst, no organic solvent. sci-hub.se
Four-Component ReactionAromatic Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, MalononitrileNeat, Room TemperatureCatalyst-free, short reaction times (3-11 min), simple work-up. tandfonline.com

Post-Synthetic Derivatization of this compound

Post-synthetic modification of the this compound core is a crucial strategy for generating a library of derivatives with diverse properties. rsc.org These modifications can be targeted at three main sites: the pyrazole nitrogen atoms, the phenyl ring, and the C5 position of the pyrazole ring.

The two nitrogen atoms in the pyrazole ring offer opportunities for functionalization, primarily through N-alkylation and N-arylation reactions. These reactions can influence the compound's physical, chemical, and biological properties.

N-Alkylation: The introduction of alkyl groups onto the pyrazole nitrogen can be achieved under various conditions. Traditional methods often involve the use of a base to deprotonate the pyrazole NH, followed by reaction with an alkyl halide. More recently, acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have been developed, offering an alternative that avoids strong bases. semanticscholar.orgmdpi.comresearchgate.net Catalyst-free Michael additions have also been reported for highly regioselective N1-alkylation of pyrazoles. researchgate.net

Reaction TypeReagents and ConditionsProduct TypeReference
Acid-Catalyzed AlkylationTrichloroacetimidate electrophiles, Brønsted acid catalystN-Alkyl pyrazoles semanticscholar.orgmdpi.comresearchgate.net
Michael AdditionAcrylate derivatives, catalyst-freeN1-Alkyl pyrazoles researchgate.net

N-Arylation: The introduction of an aryl group at the pyrazole nitrogen can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. libretexts.orgorganic-chemistry.orgsemanticscholar.org These reactions typically couple the pyrazole with an aryl halide. Copper-diamine catalyzed N-arylation has been shown to be effective for a range of nitrogen heterocycles, including pyrazoles, with various aryl halides. acs.org Microwave-assisted N-arylation has also been demonstrated to be an efficient method. nih.gov

Catalyst SystemReactantsConditionsProduct TypeReference
Copper/DiaminePyrazole and Aryl HalidesToluene, 80-110 °CN-Aryl pyrazoles acs.org
Palladium-basedPyrazole and Aryl HalidesVarious ligands and basesN-Aryl pyrazoles libretexts.orgorganic-chemistry.orgsemanticscholar.org

The 3-chloro-4-methoxyphenyl substituent on the pyrazole ring is amenable to further functionalization through electrophilic aromatic substitution reactions. The directing effects of the existing chloro and methoxy (B1213986) groups will influence the position of new substituents. The methoxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. libretexts.org

Given the positions of the existing substituents, further electrophilic substitution would likely occur at the positions ortho to the methoxy group and meta to the chloro group, or ortho to the chloro group and meta to the methoxy group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egtotal-synthesis.commasterorganicchemistry.com

To further enhance the structural diversity of this compound derivatives, novel substituents can be introduced at other positions of the pyrazole ring, primarily at the C5 position.

Palladium-catalyzed direct C-H arylation is a powerful tool for introducing aryl groups at the C5 position of a pre-functionalized pyrazole. While direct arylation of the C4 position is also possible, the presence of the bulky 3-chloro-4-methoxyphenyl group at C4 would likely direct further arylation to the C5 position.

Additionally, the C5 position can be functionalized through halogenation followed by subsequent cross-coupling reactions. For instance, iodination at C5 would provide a handle for Suzuki-Miyaura or other palladium-catalyzed couplings to introduce a wide variety of substituents.

Molecular Mechanisms of Action and Biological Targeting in Vitro Focus for 4 3 Chloro 4 Methoxyphenyl 1h Pyrazole

In Vitro Receptor Binding and Ligand Interaction Studies

No publicly available studies were identified that detail the affinity and selectivity profile of 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole against a panel of target receptors. Consequently, data regarding its binding constants (e.g., Ki, Kd, or IC50 values) at various receptors are not available.

There is no information in the scientific literature regarding in vitro receptor occupancy studies for this compound. Such studies, which would determine the percentage of receptors bound by the compound at different concentrations in vitro, have not been published.

Enzyme Inhibition and Activation Mechanisms (In Vitro Assays)

No specific kinase inhibition profiles for this compound were found in the reviewed literature. There are no published data detailing its inhibitory activity (e.g., IC50 values) against a broad panel of kinases or any specific kinase.

Information regarding the modulatory effects of this compound on phosphatases is not available. There are no published in vitro studies investigating its potential to inhibit or activate any phosphatase enzymes.

A comprehensive search did not reveal any studies on the interaction of this compound with other families of enzymes. Therefore, its effects on enzymes such as proteases, esterases, or transferases have not been documented.

Molecular Target Identification and Validation Methodologies (In Vitro)

The precise molecular targets of this compound are crucial for understanding its mechanism of action. Various in vitro techniques are employed to identify and validate these targets.

Proteomic Approaches for Target Deconvolution

Chemical proteomics provides a powerful set of tools for identifying the direct and indirect protein targets of a small molecule like this compound without the need for chemical modification of the compound. nih.govresearchgate.net Methodologies such as Thermal Proteome Profiling (TPP) and Functional Identification of Target by Expression Proteomics (FITExP) are instrumental in this process. researchgate.net TPP is based on the principle that the binding of a ligand can alter the thermal stability of its target protein. researchgate.net In a typical TPP experiment, cell lysates are treated with the compound and then subjected to a temperature gradient. The subsequent quantification of the remaining soluble proteins can identify proteins that are stabilized or destabilized by the compound's binding.

Another approach, the matrix-augmented pooling strategy (MAPS), can enhance the throughput of target deconvolution by testing multiple drugs simultaneously, which could be applied to profile the interactions of this compound across various cell lines to understand cell-specific interactions. nih.gov These proteomic strategies can reveal not only the primary targets but also potential off-target effects, providing a comprehensive view of the compound's interactions within the cellular proteome. nih.gov

Gene Expression Modulation (In Vitro Cell Lines)

The interaction of this compound with its molecular targets can lead to downstream changes in gene expression. Studies on related pyrazole (B372694) derivatives have shown significant modulation of genes involved in critical cellular processes. For instance, certain pyrazole-based compounds have been observed to downregulate the expression of the anti-apoptotic gene Bcl-2 and the cell cycle-related gene CDK4 in cancer cell lines. nih.gov Conversely, these compounds can upregulate the expression of pro-apoptotic genes such as Bax, p53, and Caspase-3. nih.govrsc.org

The modulation of these genes suggests that pyrazole derivatives can influence the cellular machinery controlling apoptosis and cell cycle progression. For example, the upregulation of tumor necrosis factor-alpha (TNF-α) and p53 has been noted with some pyrazole hybrids, indicating a potential to induce apoptosis and inhibit proliferation in cancer cells. waocp.org Gene expression analysis, typically performed using techniques like quantitative reverse transcription PCR (qRT-PCR) and western blotting, is essential to confirm these modulatory effects at the mRNA and protein levels, respectively. waocp.org

Cell-Based Functional Assays (In Vitro)

To determine the functional consequences of the molecular interactions of this compound, a variety of in vitro cell-based assays are utilized. These assays provide insights into the compound's effects on cell viability, proliferation, and specific signaling pathways.

Antiproliferative Effects on Cancer Cell Lines (In Vitro)

A significant area of investigation for pyrazole derivatives is their potential as antiproliferative agents against cancer. nih.govresearchgate.netnih.gov The antiproliferative activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.govmdpi.com The efficacy of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%. researchgate.net

Studies on various substituted pyrazole compounds have demonstrated potent antiproliferative activity against a range of human cancer cell lines. For example, certain pyrazole derivatives have shown significant activity against melanoma, breast cancer, and leukemia cell lines. researchgate.netnih.gov The data in the table below, compiled from studies on structurally related pyrazole compounds, illustrates the typical range of antiproliferative activity observed in vitro.

Compound ClassCell LineIC50 (µM)
Pyrazole DerivativesMDA-MB-468 (Triple Negative Breast Cancer)6.45 - 14.97
1,3,5-trisubstituted-1H-pyrazoleMCF-7 (Breast Cancer)3.9 - 35.5
1,3,5-trisubstituted-1H-pyrazoleA549 (Lung Cancer)Similar to MCF-7
1,3,5-trisubstituted-1H-pyrazolePC-3 (Prostate Cancer)Similar to MCF-7

This table presents representative data for pyrazole derivatives to illustrate potential activity ranges and is not specific to this compound. nih.govnih.gov

Apoptosis Induction and Pathway Analysis (In Vitro Models)

Many pyrazole compounds exert their antiproliferative effects by inducing apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov The induction of apoptosis can be detected and quantified using methods such as Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. nih.gov This analysis helps to distinguish between early apoptotic, late apoptotic, and necrotic cells.

The molecular pathways underlying apoptosis induction by pyrazole derivatives often involve the generation of reactive oxygen species (ROS) and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govnih.govresearchgate.net Specifically, an increase in caspase-3 activity is a common indicator of apoptosis. nih.gov Furthermore, these compounds can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway. nih.govrsc.orgresearchgate.net Some pyrazoline derivatives have been shown to induce cell cycle arrest, often in the G1 or S phase, which can be a precursor to apoptosis. nih.govnih.gov

Anti-inflammatory Signaling Pathway Modulation (In Vitro Cellular Models)

In addition to their anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory potential. nih.govnih.govresearchgate.net The anti-inflammatory effects are often evaluated by measuring the inhibition of key enzymes and mediators in the inflammatory cascade. For instance, derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole have demonstrated significant anti-inflammatory activities, comparable to the reference drug celecoxib, by inhibiting prostaglandin synthesis. nih.govresearchgate.net

In vitro models for assessing anti-inflammatory activity include assays to measure the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to prostaglandin production. nih.gov Furthermore, the effect of these compounds on the production of pro-inflammatory cytokines, such as interleukin-10 (IL-10), in cellular models like monocytes and macrophages can provide insights into their immunomodulatory properties. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and the phenyl rings. SAR studies on analogues of this compound and related compounds have provided insights into the structural requirements for enhanced in vitro potency.

The electronic and steric properties of substituents on the phenyl ring of pyrazole derivatives play a crucial role in their interaction with biological targets. The presence of a chlorine atom at the meta-position and a methoxy (B1213986) group at the para-position of the phenyl ring in this compound establishes a specific electronic and steric profile that influences its activity.

Studies on related 1,3-disubstituted pyrazole derivatives have shown that modifications to these substituents can significantly alter their anti-inflammatory activity. For instance, in a series of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde derivatives, the introduction of various heterocyclic moieties at the 4-position of the pyrazole ring led to compounds with significant anti-inflammatory properties. This suggests that the core 1,3-disubstituted pyrazole scaffold is a key determinant of activity, which can be further modulated by substituents.

Steric hindrance is another important factor. The size and shape of substituents can either facilitate or hinder the optimal orientation of the molecule within a biological target's binding site. For example, bulky substituents may prevent the molecule from fitting into a narrow binding pocket, thereby reducing its potency. Conversely, in some cases, a larger substituent may enhance binding by making additional favorable contacts with the target.

To illustrate the potential impact of substituent modifications on the in vitro potency of this compound analogues, the following table presents a hypothetical SAR analysis based on general principles observed in related pyrazole series.

Compound R1 (meta-position) R2 (para-position) Expected In Vitro Potency Rationale
Parent Compound ClOCH3Moderate to HighThe combination of an electron-withdrawing group and an electron-donating group may provide a balanced electronic profile for optimal target interaction.
Analogue 1 HOCH3ModerateRemoval of the chloro group may alter the electronic distribution and reduce binding affinity.
Analogue 2 ClHModerateRemoval of the methoxy group could affect hydrogen bonding interactions or steric fit.
Analogue 3 FOCH3Moderate to HighFluorine is a smaller electron-withdrawing group than chlorine, which may lead to a better steric fit while maintaining a favorable electronic profile.
Analogue 4 ClOHHighThe hydroxyl group can act as a hydrogen bond donor, potentially forming a key interaction with the target protein.
Analogue 5 BrOCH3ModerateThe larger size of the bromine atom compared to chlorine could introduce steric hindrance.
Analogue 6 CH3OCH3Low to ModerateThe methyl group is electron-donating and has different steric requirements than chlorine, which may be less favorable for activity.

This table is illustrative and based on general SAR principles for pyrazole derivatives.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound and its analogues, several key pharmacophoric features can be identified based on their structure and the SAR of related compounds.

The pyrazole ring itself is a critical pharmacophoric element, likely involved in hydrogen bonding or pi-stacking interactions with the biological target. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors. The substituted phenyl ring provides a significant hydrophobic region that can engage in van der Waals or hydrophobic interactions within the binding pocket of a target protein.

Key pharmacophoric features likely include:

A hydrogen bond acceptor: The nitrogen atoms of the pyrazole ring.

A hydrophobic aromatic region: The 3-chloro-4-methoxyphenyl group.

An electron-withdrawing feature: The chlorine atom.

A potential hydrogen bond donor/acceptor: The oxygen atom of the methoxy group.

The spatial arrangement of these features is crucial for potent biological activity. A well-defined pharmacophore model can serve as a valuable tool for the virtual screening of compound libraries to identify new potential inhibitors and for guiding the design of novel analogues with improved potency.

Pharmacophoric Feature Structural Moiety Potential Interaction with Target
Hydrogen Bond Acceptor Pyrazole nitrogen atomsFormation of hydrogen bonds with amino acid residues (e.g., with backbone NH or side chains of Ser, Thr, Asn, Gln).
Aromatic Ring Phenyl groupPi-pi stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp).
Hydrophobic Group Phenyl ring and substituentsHydrophobic interactions within a nonpolar binding pocket.
Electron-withdrawing Group Chloro substituentElectrostatic or dipole-dipole interactions.
Hydrogen Bond Acceptor/Donor Methoxy group oxygenPotential for hydrogen bonding with suitable residues in the target's active site.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

For a series of this compound analogues, a QSAR model could be developed by correlating their in vitro potency with various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

A general form of a QSAR equation is:

Biological Activity (e.g., log(1/IC50)) = c0 + c1D1 + c2D2 + ... + cn*Dn

Where:

IC50 is the half-maximal inhibitory concentration.

D1, D2, ..., Dn are the molecular descriptors.

c0, c1, c2, ..., cn are the regression coefficients determined from the analysis.

Descriptor Type Example Descriptors Property Represented
Electronic Hammett constant (σ), Dipole moment, Partial atomic chargesDistribution of electrons in the molecule, ability to participate in electrostatic interactions.
Steric Molar refractivity (MR), Taft steric parameter (Es), Molecular volumeSize and shape of the molecule and its substituents, influencing the fit into a binding site.
Hydrophobic LogP (partition coefficient), Hydrophobic surface areaLipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets.
Topological Connectivity indices (e.g., Kier & Hall indices)Atom connectivity and branching of the molecular skeleton.

A robust QSAR model for this compound analogues would allow for the prediction of the in vitro potency of newly designed compounds before their synthesis. This predictive capability can guide the prioritization of synthetic efforts towards molecules with the highest probability of being active, thus saving time and resources in the lead optimization process. The development of such models relies on having a sufficiently large and structurally diverse dataset of compounds with accurately measured biological activity.

No Specific Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the electronic structure and ligand-target interactions of the chemical compound this compound could be identified.

Consequently, it is not possible to provide a detailed, evidence-based article adhering to the requested outline on the "Computational and Theoretical Chemical Investigations of this compound." The strict requirement for scientifically accurate content, including data tables and detailed research findings solely on this specific molecule, cannot be met due to the absence of published research in this particular area.

The requested outline included in-depth sections on:

Quantum Chemical Calculations of Electronic Structure:

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Electrostatic Potential Surface Analysis

Molecular Docking Simulations for Ligand-Target Interactions:

Prediction of Binding Modes and Interaction Energies with Proposed Targets

Conformational Analysis within Active Sites

While computational methods such as Density Functional Theory (DFT) and molecular docking are commonly employed to investigate the properties of novel chemical compounds, and numerous studies exist for various pyrazole derivatives, research specifically focused on the this compound isomer appears to be absent from the public domain.

Therefore, without access to primary research data from dedicated computational studies on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further experimental and computational research would be necessary to elucidate the specific properties outlined in the user's request.

Computational and Theoretical Chemical Investigations of 4 3 Chloro 4 Methoxyphenyl 1h Pyrazole

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools that provide a detailed view of the dynamic behavior of molecules over time. eurasianjournals.com For 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole, MD simulations are instrumental in understanding its interactions with biological targets and the influence of its environment on its conformational stability.

MD simulations are frequently employed to assess the stability of a ligand-target complex and to characterize the dynamics of their interaction. nih.gov In a typical study, the this compound moiety, as part of a larger inhibitor, would be docked into the active site of a target protein, such as a kinase. nih.gov Following docking, MD simulations are performed to observe the conformational changes and intermolecular interactions over a set period.

Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD over the simulation time. rsc.org Additionally, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are crucial for ligand binding.

For a hypothetical complex of a this compound-based inhibitor with a protein kinase, the pyrazole (B372694) core is expected to form key hydrogen bonds with the hinge region of the kinase, a common binding motif for such inhibitors. nih.gov The 3-chloro-4-methoxyphenyl group would likely occupy a hydrophobic pocket, and its stability within this pocket would be monitored throughout the simulation. The data table below illustrates a hypothetical analysis of the stability of such a complex.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Key Hydrogen Bonds Maintained (%)
0-101.2 ± 0.31.5 ± 0.495
10-201.4 ± 0.21.6 ± 0.392
20-301.3 ± 0.31.5 ± 0.494
30-401.5 ± 0.21.7 ± 0.390
40-501.4 ± 0.31.6 ± 0.493

The surrounding solvent environment can significantly influence the conformation of a molecule. MD simulations in explicit solvent models, such as water, are used to study these effects on this compound. eurasianjournals.com The conformation of the molecule, particularly the torsion angle between the pyrazole and the phenyl rings, is a key parameter to monitor.

The methoxy (B1213986) and chloro substituents on the phenyl ring can influence the molecule's interaction with water molecules, potentially affecting its preferred conformation. Analysis of the radial distribution function of water molecules around specific atoms of the compound can provide insights into the solvation shell and its impact on molecular structure. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Derivatives

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. acs.org

For a series of active derivatives of this compound, a common feature pharmacophore model can be generated. This model would typically include features such as hydrogen bond donors and acceptors from the pyrazole ring, a hydrophobic feature representing the phenyl ring, and potentially a halogen bond feature from the chlorine atom. acs.org The methoxy group could be represented as a hydrogen bond acceptor. The relative spatial arrangement of these features is crucial for potent biological activity.

A hypothetical pharmacophore model for kinase inhibitors based on this scaffold might include:

One hydrogen bond donor (from the N-H of the pyrazole).

One hydrogen bond acceptor (from the second nitrogen of the pyrazole).

One hydrophobic aromatic feature (the chloromethoxyphenyl ring).

One hydrogen bond acceptor (from the methoxy group).

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify novel compounds with the desired structural features. nih.govchemmethod.com Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking and MD simulations, to prioritize them for synthesis and biological testing.

For lead optimization, the pharmacophore model can guide the modification of the this compound scaffold to enhance its activity and selectivity. researchgate.net For instance, modifications to the substituents on the phenyl ring could be explored to improve hydrophobic interactions or introduce additional hydrogen bonding opportunities. The table below presents hypothetical results from a virtual screening campaign.

Compound IDPharmacophore Fit ScorePredicted Affinity (Ki, nM)Lipinski's Rule of Five Violations
ZINC123456780.95500
ZINC234567890.92750
ZINC345678900.881200
ZINC456789010.852001

Cheminformatics and Data Mining in the Discovery of this compound Analogues

Cheminformatics and data mining techniques are invaluable for analyzing large datasets of chemical compounds and identifying promising analogues. eurasianjournals.com For the discovery of novel this compound analogues, these methods can be used to explore chemical space and identify structure-activity relationships (SAR).

By analyzing databases of known bioactive molecules, it is possible to identify other compounds containing the this compound scaffold and correlate their structural features with their reported biological activities. Techniques such as similarity searching and clustering can be used to group compounds with similar properties, which can help in the design of new libraries of analogues for screening. mdpi.com

Furthermore, machine learning models can be trained on existing data to predict the biological activity of novel, untested analogues of this compound. researchgate.net These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active.

Advanced Methodologies and Analytical Approaches in the Research of 4 3 Chloro 4 Methoxyphenyl 1h Pyrazole

Application of Advanced Spectroscopic Techniques for Characterization of Novel Derivatives

The definitive identification and structural elucidation of newly synthesized derivatives of 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole rely on a combination of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide comprehensive data on the molecular framework. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of novel derivatives.

¹H NMR: Provides information on the chemical environment of protons. For derivatives of the title compound, characteristic signals include singlets for the pyrazole (B372694) ring protons and specific splitting patterns (multiplets, doublets, triplets) for the aromatic protons on the substituted phenyl ring. researchgate.netwisdomlib.org The methoxy (B1213986) group (OCH₃) typically appears as a sharp singlet in the upfield region. researchgate.net

¹³C NMR: Reveals the chemical environment of each carbon atom. The spectrum will show distinct signals for the carbons in the pyrazole ring, the chloro- and methoxy-substituted carbons on the phenyl ring, and any additional carbons in novel derivatives. researchgate.netspectrabase.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula. The isotopic pattern observed for chlorine (³⁵Cl and ³⁷Cl) serves as a key identifier for chlorine-containing compounds like these derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. wisdomlib.org Key vibrational bands for these pyrazole derivatives include N-H stretching of the pyrazole ring, C=C and C=N stretching within the aromatic and heterocyclic rings, and C-O stretching of the methoxy group. wisdomlib.org

The collective data from these techniques allows for unambiguous confirmation of the synthesized structures.

Table 1: Illustrative Spectroscopic Data for a Hypothetical Derivative

Technique Observed Data Interpretation
¹H NMR δ 7.0-8.0 ppm (m), δ 9.3 ppm (s), δ 3.8 ppm (s) Aromatic protons, Pyrazole H-5 proton, Methoxy (OCH₃) protons researchgate.net
¹³C NMR δ 150-160 ppm, δ 110-140 ppm, δ 56 ppm Phenyl carbon attached to oxygen, Aromatic and pyrazole carbons, Methoxy carbon researchgate.net
Mass Spec (MS) m/z [M+1]⁺ Molecular ion peak confirming molecular weight

| IR Spectroscopy | ~3350 cm⁻¹, ~1600 cm⁻¹, ~1470 cm⁻¹, ~1250 cm⁻¹ | N-H stretch, C=C aromatic stretch, C=N stretch, C-O stretch wisdomlib.org |

Chromatographic and Separation Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for monitoring reaction progress, isolating final products, and assessing the purity of derivatives of this compound. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. researchgate.netwisdomlib.org By using an appropriate mobile phase (a mixture of solvents), components are separated based on their polarity, allowing for a qualitative assessment of the reaction mixture. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for determining the purity of synthesized compounds with high accuracy and sensitivity. ijcpa.insemanticscholar.org In RP-HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. ijcpa.in The compound is dissolved in a suitable solvent and injected into the system. A detector, typically UV-Vis, measures the absorbance at a specific wavelength as the compound elutes from the column, generating a chromatogram. ijcpa.insemanticscholar.org The purity is calculated based on the area of the product peak relative to the total area of all peaks. The developed HPLC methods can be validated according to ICH guidelines to ensure accuracy, precision, and linearity. semanticscholar.org

Enantioselective HPLC methods are also developed for chiral pyrazole derivatives to separate and quantify individual enantiomers, which is crucial as different enantiomers can have distinct pharmacological activities. nih.govacs.org

Table 2: Typical RP-HPLC Parameters for Purity Analysis of Pyrazole Derivatives

Parameter Condition Purpose
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm) semanticscholar.org Stationary phase for separation based on hydrophobicity.
Mobile Phase Isocratic mixture of 0.1% Trifluoroacetic Acid in Water and Methanol (e.g., 20:80) ijcpa.insemanticscholar.org Elutes the compound from the column.
Flow Rate 1.0 mL/min ijcpa.insemanticscholar.org Controls the speed of the mobile phase and analysis time.
Detection UV at 206 nm ijcpa.insemanticscholar.org Quantifies the compound as it exits the column.
Column Temp. 25 °C semanticscholar.org Ensures reproducible retention times.

| Injection Vol. | 5.0 µL semanticscholar.org | The volume of the sample introduced for analysis. |

High-Throughput Screening (HTS) in the Identification of Novel Biological Activities (In Vitro)

High-Throughput Screening (HTS) is a modern drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. springernature.comewadirect.com This methodology is critical for identifying novel therapeutic applications for libraries of compounds, including derivatives of this compound. eco-vector.com

The HTS process involves several key stages:

Assay Development: A robust and sensitive in vitro assay is designed to measure a specific biological event, such as enzyme inhibition, receptor binding, or cell viability. springernature.com For example, a fluorescence-based assay could be used to measure the inhibition of a target enzyme. springernature.com

Library Screening: A large library of compounds, which would include novel pyrazole derivatives, is screened using the developed assay. This is performed in microplates (e.g., 384- or 1536-well formats) using robotic liquid handling systems to ensure speed and reproducibility.

Data Analysis: Automated systems collect and analyze the vast amount of data generated. Compounds that show a significant effect in the assay are identified as "hits."

Hit Confirmation and Validation: The initial hits are re-tested to confirm their activity and rule out false positives. Confirmed hits then undergo further studies to determine their potency and selectivity.

HTS allows for the efficient exploration of the biological potential of pyrazole derivatives against a wide range of targets, such as protein kinases, which are often implicated in diseases like cancer. eco-vector.com This approach significantly accelerates the identification of lead compounds for further development. ewadirect.com

Table 3: Stages of a High-Throughput Screening (HTS) Campaign

Stage Description Key Technologies
1. Assay Development & Optimization Creating a reliable and scalable biological assay to measure the desired activity. Fluorescence/Luminescence plate readers, Spectrophotometers.
2. Compound Library Management Storage and handling of a diverse collection of chemical compounds in microplates. Automated compound stores, Acoustic dispensers.
3. Automated Screening Rapid testing of the entire compound library against the biological target. Robotic liquid handlers, Plate movers, Integrated screening systems.
4. Data Acquisition & Analysis Capturing raw data from the assay and using software to identify active compounds ("hits"). HTS data analysis software, LIMS (Laboratory Information Management System).

| 5. Hit Confirmation & Follow-up | Re-testing initial hits and performing secondary assays to validate activity. | Dose-response curve generation, Selectivity profiling. |

Future Research Directions and Unexplored Avenues for 4 3 Chloro 4 Methoxyphenyl 1h Pyrazole

Exploration of Undiscovered Biological Targets and Pathways

The diverse pharmacological activities of pyrazole (B372694) derivatives, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties, suggest that their mechanism of action is multifaceted. globalresearchonline.netontosight.airesearchgate.net For 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole, a primary future direction is the systematic exploration of novel biological targets beyond those already established for the pyrazole class.

Researchers can employ high-throughput screening assays to test the compound against a broad panel of enzymes and receptors implicated in various diseases. Given that many pyrazole derivatives act as kinase inhibitors, screening against a comprehensive kinome panel could reveal unexpected inhibitory activities relevant to oncology or inflammatory diseases. nih.gov Furthermore, investigating its effects on emerging targets such as epigenetic modulators (e.g., histone deacetylases or methyltransferases) or proteins involved in metabolic disorders could open new therapeutic avenues.

Pathway analysis using genomics and proteomics on cells treated with the compound can elucidate the molecular mechanisms underlying its biological effects. This approach can uncover novel signaling pathways modulated by this compound, providing a rationale for its development in new disease indications.

Table 1: Potential Unexplored Biological Targets for this compound

Target Class Specific Examples Potential Therapeutic Area
Kinases Janus Kinase (JAK) family, Bruton's tyrosine kinase (BTK), Aurora Kinases Autoimmune Disorders, Oncology
G-Protein Coupled Receptors (GPCRs) Cannabinoid receptors (CB1/CB2), Orphan GPCRs Neurology, Pain Management
Ion Channels Voltage-gated sodium or calcium channels Neuropathic Pain, Epilepsy
Epigenetic Modulators Histone Deacetylases (HDACs), Lysine Methyltransferases Oncology, Neurodegenerative Diseases

| Proteases | Matrix Metalloproteinases (MMPs), Caspases | Arthritis, Oncology, Inflammation |

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for pyrazole synthesis, such as the Knorr pyrazole synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, they often suffer from drawbacks like harsh reaction conditions or the formation of isomeric mixtures. tandfonline.commdpi.com Future research should focus on developing more efficient, regioselective, and environmentally friendly ("green") synthetic routes to this compound and its derivatives. mdpi.com

Modern synthetic strategies offer significant advantages. nih.gov One-pot multicomponent reactions (MCRs), for instance, enhance efficiency by combining several reaction steps into a single operation, reducing waste and saving time. mdpi.com The use of novel catalytic systems, such as nano-ZnO or magnetic nanoparticles, can improve yields and allow for easier catalyst recovery and reuse. tandfonline.commdpi.com Furthermore, techniques like microwave-assisted synthesis or sonochemistry can accelerate reaction times and improve energy efficiency. nih.govmdpi.com Developing a sustainable synthetic protocol for this compound would be a significant advancement, facilitating its production for extensive biological evaluation.

Table 2: Comparison of Synthetic Methodologies for Pyrazole Synthesis

Methodology Description Advantages Disadvantages
Classical Condensation Reaction of 1,3-dicarbonyls with hydrazines. Well-established, readily available starting materials. Often requires high temperatures, may produce regioisomers. nih.gov
[3+2] Cycloaddition Reaction of an alkyne with a diazo compound. High atom economy. May require specialized or unstable reagents. tandfonline.com
Multicomponent Reactions (MCRs) One-pot reaction involving three or more reactants. High efficiency, atom economy, reduced waste. mdpi.com Optimization of reaction conditions can be complex.
Catalytic Synthesis (e.g., nano-catalysts) Use of catalysts like nano-ZnO or Pd complexes. High yields, catalyst reusability, milder conditions. tandfonline.commdpi.com Catalyst cost and potential for metal contamination.

| Microwave/Ultrasound-Assisted Synthesis | Use of microwave or ultrasonic irradiation to accelerate reactions. | Drastically reduced reaction times, improved yields. mdpi.com | Requires specialized equipment. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is revolutionizing drug discovery. researchgate.net These technologies can be powerfully applied to the future development of this compound. By constructing a library of virtual derivatives through in silico modification of the parent scaffold, ML algorithms can be trained to predict their biological activities.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate specific structural features with crystalline density or other physical properties. researchgate.net Similarly, Quantitative Structure-Activity Relationship (QSAR) models can predict the therapeutic potency of new analogues. Virtual screening of these analogues against libraries of biological targets can rapidly identify promising candidates for synthesis and testing. nih.gov AI can also predict pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), helping to prioritize compounds with favorable drug-like characteristics early in the design phase. This integrated in silico and synthetic approach can significantly accelerate the discovery of new drug candidates based on the this compound scaffold. nih.gov

Table 3: Applications of AI/ML in the Development of Pyrazole Derivatives

AI/ML Application Description Potential Impact
Virtual Screening Docking of virtual compound libraries into the active sites of biological targets. Rapidly identifies potential hits and prioritizes compounds for synthesis. nih.gov
QSPR/QSAR Modeling Develops predictive models linking chemical structure to physical properties and biological activity. Guides the design of new derivatives with enhanced potency and desired properties. researchgate.net
ADME/Toxicity Prediction In silico prediction of a compound's pharmacokinetic profile and potential toxicity. Reduces late-stage attrition of drug candidates by identifying potential issues early.

| De Novo Drug Design | Generative AI models create novel molecular structures optimized for a specific target. | Explores a wider chemical space to design innovative and highly potent compounds. |

Investigation of Synergistic Effects with Other Modulators (In Vitro Combinatorial Studies)

Combination therapy is a cornerstone of treatment for complex diseases like cancer. Investigating the potential synergistic or additive effects of this compound when combined with other therapeutic agents is a critical and unexplored avenue. In vitro combinatorial studies, where the compound is tested alongside known drugs, can identify interactions that lead to enhanced efficacy or overcome drug resistance.

For example, if the compound shows anticancer activity, it could be combined with standard-of-care chemotherapeutic agents or targeted therapies. Checkerboard assays can be used to systematically evaluate various concentration combinations and calculate a combination index to determine if the interaction is synergistic, additive, or antagonistic. Positive results from these in vitro studies would provide a strong rationale for advancing these combinations into further preclinical models.

Table 4: Hypothetical Combinatorial Studies for this compound

Therapeutic Area Combination Partner (Example) Rationale for Combination
Oncology Paclitaxel Potential to enhance cytotoxic effects or overcome microtubule resistance.
Inflammatory Disease Methotrexate Potential for a steroid-sparing effect or enhanced anti-inflammatory action.
Bacterial Infection Ciprofloxacin Potential to overcome antibiotic resistance or inhibit biofilm formation.

| Fungal Infection | Fluconazole | Potential to disrupt fungal cell wall integrity through a different mechanism. nih.gov |

Opportunities for Interdisciplinary Collaborative Research on Pyrazole Derivatives

The utility of pyrazole derivatives is not limited to medicine; they have applications in agrochemicals and materials science. numberanalytics.com Future research on this compound could benefit immensely from interdisciplinary collaborations.

Materials Science: The aromatic pyrazole core can impart unique photophysical properties, such as fluorescence. Collaboration with materials scientists could explore the potential of this compound and its derivatives in the development of organic light-emitting diodes (OLEDs), chemical sensors, or luminescent probes.

Agrochemicals: Many commercial pesticides and herbicides are based on the pyrazole scaffold. numberanalytics.com Partnering with agricultural scientists to screen this compound for activity against common plant pathogens, fungi, or insects could lead to the development of new crop protection agents.

Coordination Chemistry: N-unsubstituted pyrazoles are versatile ligands for creating metal-organic frameworks (MOFs) or coordination complexes. nih.gov Research in collaboration with inorganic chemists could uncover novel catalysts or materials with interesting magnetic or electronic properties.

Such collaborations would broaden the application scope of this compound, maximizing the value derived from its unique chemical structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole, and how can purity and yield be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted hydrazines with β-ketoesters or aldehydes. For example, hydrazine hydrate can react with 3-chloro-4-methoxybenzaldehyde to form a hydrazone intermediate, followed by cyclization under acidic conditions (e.g., acetic acid) to yield the pyrazole core . Purification via flash chromatography with solvent systems like ethyl acetate/petroleum ether (ratios 1:1 to 9:1) is critical for isolating high-purity products. Yield optimization requires precise control of reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometric ratios of reagents .

Q. How can structural characterization techniques validate the synthesis of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substitution patterns. For instance, the methoxy group (-OCH3_3) appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons from the chlorophenyl group show splitting patterns consistent with para-substitution .
  • Mass Spectrometry (MS) : High-resolution MS (ESI or EI) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles and confirms regiochemistry. Hydrogen-bonding networks (e.g., N–H···O interactions) can also be analyzed .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-methoxyphenyl substituent influence reactivity in further functionalization?

  • Methodological Answer : The electron-withdrawing chloro group (-Cl) and electron-donating methoxy (-OCH3_3) group create a polarized aromatic system, directing electrophilic substitution reactions. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), the chloro group acts as a leaving site, while the methoxy group stabilizes intermediates via resonance. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and Fukui indices .

Q. What challenges arise in resolving hydrogen-bonding networks during crystallographic analysis of this compound?

  • Methodological Answer : The pyrazole N–H group often participates in hydrogen bonds with adjacent molecules (e.g., with carbonyl oxygen or solvent molecules). Graph set analysis (e.g., Etter’s notation) is used to classify motifs like R22(8)R_2^2(8) rings. Challenges include disorder in solvent molecules or dynamic H-bonding in polymorphic forms. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements improve accuracy .

Q. How can contradictory biological activity data be reconciled across different assays for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or off-target interactions. Researchers should:

  • Validate activity via orthogonal assays (e.g., enzymatic vs. cell-based).
  • Perform dose-response curves to calculate IC50_{50}/EC50_{50} values.
  • Use molecular docking to assess binding affinity variations across protein conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.